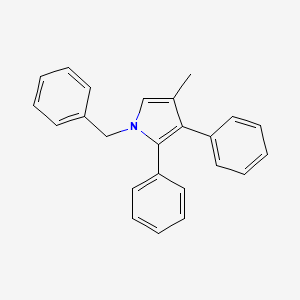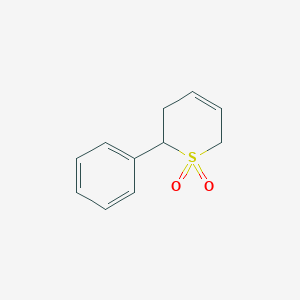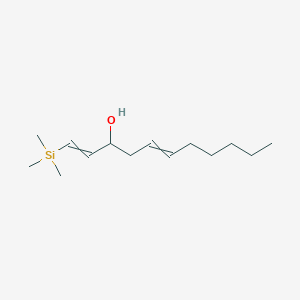
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester is a synthetic organic compound that belongs to the class of cysteine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester typically involves the reaction of L-cysteine with 2-bromo-2-phenylethyl bromide in the presence of a base. The resulting product is then acetylated and esterified to obtain the final compound. The reaction conditions may include:
- Solvent: Common solvents like ethanol or methanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating signaling pathways: Affecting cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2-bromo-2-phenylethyl)-L-cysteine: A related compound without the acetyl and methyl ester groups.
Uniqueness
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Conclusion
This compound is a compound of interest in various scientific fields. Its synthesis, chemical reactivity, and potential applications make it a valuable subject for further research. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
109621-21-8 |
|---|---|
Molecular Formula |
C16H22BrNO2S |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[(2R)-1-(2-bromo-2-phenylethyl)sulfanyl-3-methoxybut-3-en-2-yl]propanamide |
InChI |
InChI=1S/C16H22BrNO2S/c1-4-16(19)18-15(12(2)20-3)11-21-10-14(17)13-8-6-5-7-9-13/h5-9,14-15H,2,4,10-11H2,1,3H3,(H,18,19)/t14?,15-/m0/s1 |
InChI Key |
XBGIJNKHVHUXPT-LOACHALJSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H](CSCC(C1=CC=CC=C1)Br)C(=C)OC |
Canonical SMILES |
CCC(=O)NC(CSCC(C1=CC=CC=C1)Br)C(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)

![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)


![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)




